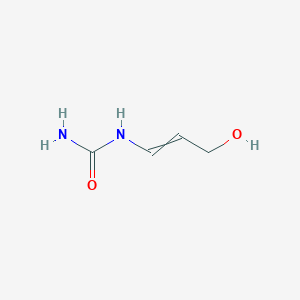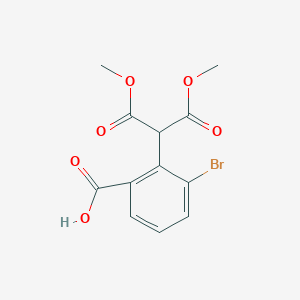![molecular formula C8H18ClN3 B14275753 3,6,9-Triazaspiro[5.5]undecan-6-ium chloride CAS No. 127723-04-0](/img/structure/B14275753.png)
3,6,9-Triazaspiro[5.5]undecan-6-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9-Triazaspiro[5.5]undecan-6-ium chloride is a chemical compound known for its unique spirocyclic structure. This compound is part of a class of spiro compounds that have a distinctive bicyclic structure where two rings are connected through a single atom. The presence of nitrogen atoms in the ring system makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9-Triazaspiro[5.5]undecan-6-ium chloride typically involves the reaction of a suitable amine with a spirocyclic precursor. One common method includes the cyclization of a linear precursor containing nitrogen atoms under acidic conditions to form the spirocyclic structure. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
3,6,9-Triazaspiro[5.5]undecan-6-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Aqueous sodium hydroxide at elevated temperatures.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
3,6,9-Triazaspiro[5.5]undecan-6-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of methyltransferases.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3,6,9-Triazaspiro[5.5]undecan-6-ium chloride involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of methyltransferases by binding to the active site and preventing the transfer of methyl groups to substrates. This inhibition can lead to changes in gene expression and cellular function, which are being explored for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 1,4,9-Triazaspiro[5.5]undecan-2-one
- 6-Azaspiro[5.5]undecan-6-ium chloride
Uniqueness
3,6,9-Triazaspiro[5.5]undecan-6-ium chloride is unique due to its specific spirocyclic structure and the presence of three nitrogen atoms within the ring system. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
127723-04-0 |
|---|---|
Molecular Formula |
C8H18ClN3 |
Molecular Weight |
191.70 g/mol |
IUPAC Name |
3,9-diaza-6-azoniaspiro[5.5]undecane;chloride |
InChI |
InChI=1S/C8H18N3.ClH/c1-5-11(6-2-9-1)7-3-10-4-8-11;/h9-10H,1-8H2;1H/q+1;/p-1 |
InChI Key |
KRCIIWXIEBAPFF-UHFFFAOYSA-M |
Canonical SMILES |
C1C[N+]2(CCN1)CCNCC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


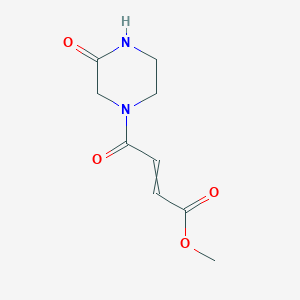
![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)

![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)
![Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate](/img/structure/B14275695.png)
![N,N-Bis[3-(benzyloxy)-2-(2,6-dioxomorpholin-4-yl)propyl]glycine](/img/structure/B14275696.png)
![N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine](/img/structure/B14275698.png)
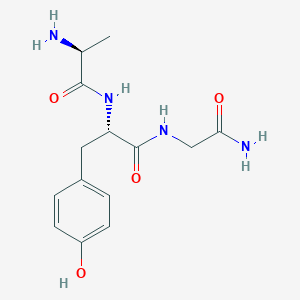
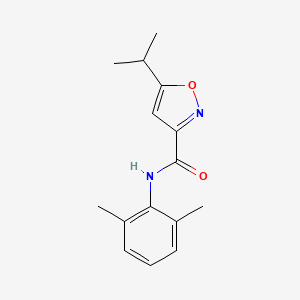
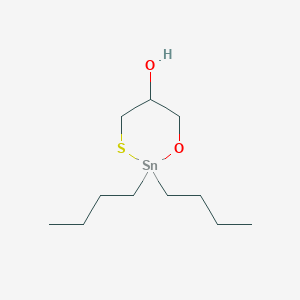
![5,5'-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14275711.png)
